Cas no 591-86-6 (Acetaldehyde Semicarbazone)

Acetaldehyde Semicarbazone is a crystalline organic compound formed by the condensation of acetaldehyde with semicarbazide. It is primarily used as a reagent in analytical and synthetic chemistry for the identification and separation of carbonyl compounds, particularly aldehydes and ketones. The compound exhibits high stability and selectivity, making it valuable in derivatization reactions to enhance detection and characterization via techniques such as HPLC or spectroscopy. Its well-defined melting point and purity also facilitate precise qualitative analysis. Acetaldehyde Semicarbazone is favored for its reliability in forming stable derivatives, aiding in structural elucidation and purity assessment in research and industrial applications.
Acetaldehyde Semicarbazone structure
Acetaldehyde Semicarbazone structure
Product Name:Acetaldehyde Semicarbazone
CAS No:591-86-6
MF:C3H7N3O
MW:101.107179880142
CID:823243
PubChem ID:87561871
Update Time:2025-08-04

Acetaldehyde Semicarbazone Chemical and Physical Properties

Names and Identifiers

    • Acetaldehyde Semicarbazone
    • 2-Ethylidenehydrazinecarboxamide
    • [(E)-ethylideneamino]urea
    • (ethylideneamino)urea
    • VZ31175
    • Acetaldehydsemicarbazon
    • SCHEMBL9473690
    • LS-12239
    • ALBB-032782
    • 591-86-6
    • A0193
    • MFCD00059191
    • Hydrazinecarboxamide, 2-ethylidene-
    • (1E)-Ethanal semicarbazone #
    • AKOS005068065
    • (1E)-acetaldehyde semicarbazone
    • MDL: MFCD00059191
    • Inchi: 1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-
    • InChI Key: IUNNCDSJWDQYPW-DJWKRKHSSA-N
    • SMILES: C/C=N\NC(=O)N

Computed Properties

  • Exact Mass: 101.05900
  • Monoisotopic Mass: 101.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 88.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 67.5

Experimental Properties

  • Melting Point: 163.0 to 166.0 deg-C
  • PSA: 67.48000
  • LogP: 0.75160

Acetaldehyde Semicarbazone Security Information

Acetaldehyde Semicarbazone Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Acetaldehyde Semicarbazone Pricemore >>

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Additional information on Acetaldehyde Semicarbazone

Acetaldehyde Semicarbazone (CAS No. 591-86-6): An Overview of Its Properties, Applications, and Recent Research

Acetaldehyde Semicarbazone (CAS No. 591-86-6) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique properties and potential applications. This compound is a derivative of semicarbazide, which is formed by the reaction of acetaldehyde with semicarbazide. The structure of Acetaldehyde Semicarbazone is characterized by a hydrazine group attached to an acetaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

The chemical formula of Acetaldehyde Semicarbazone is C4H8N4O, and it has a molecular weight of 132.13 g/mol. This compound is known for its stability under normal conditions and its solubility in water, which makes it suitable for use in aqueous solutions. The physical properties of Acetaldehyde Semicarbazone, such as its melting point (185-187°C) and boiling point (decomposes before boiling), have been well-documented in the literature.

In terms of its chemical properties, Acetaldehyde Semicarbazone exhibits reactivity towards various functional groups, making it a versatile building block in organic synthesis. It can undergo reactions such as condensation, substitution, and reduction, which are crucial for the synthesis of more complex molecules. These reactions are often utilized in the development of new drugs and materials.

Acetaldehyde Semicarbazone has found applications in several areas of research and industry. One of the most notable applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of antitumor agents and other pharmaceuticals. Recent studies have shown that derivatives of Acetaldehyde Semicarbazone exhibit promising anticancer activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of Acetaldehyde Semicarbazone demonstrated significant cytotoxicity against breast cancer cells.

Beyond its use in medicinal chemistry, Acetaldehyde Semicarbazone has also been explored for its potential as a chelating agent. Chelating agents are compounds that can form stable complexes with metal ions, which is useful in various applications such as water treatment and metal finishing. Research has shown that Acetaldehyde Semicarbazone can form stable complexes with transition metals like copper and iron, making it a potential candidate for use in these industries.

In addition to its chemical properties and applications, recent research has also focused on the environmental impact of compounds like Acetaldehyde Semicarbazone. Studies have investigated the biodegradability and ecotoxicity of this compound to ensure its safe use in industrial processes. A study published in Environmental Science & Technology found that Acetaldehyde Semicarbazone is readily biodegradable under aerobic conditions and does not pose significant environmental risks when used responsibly.

The synthesis of Acetaldehyde Semicarbazone is relatively straightforward and can be achieved through several methods. One common approach involves the reaction of acetaldehyde with semicarbazide hydrochloride in an alkaline medium. This reaction typically proceeds with high yields and purity, making it an attractive method for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes for this compound.

In conclusion, Acetaldehyde Semicarbazone (CAS No. 591-86-6) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, and environmental science. Its unique chemical properties make it an important intermediate in the synthesis of various compounds, including pharmaceuticals and chelating agents. Ongoing research continues to explore new applications and improve synthetic methods for this compound, ensuring its continued relevance in scientific and industrial contexts.

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(CAS:591-86-6)乙醛缩氨基脲
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